N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3S3/c1-4-16-33(17-5-2)39(35,36)21-13-11-20(12-14-21)27(34)31-29-26(22-15-18-32(6-3)19-25(22)38-29)28-30-23-9-7-8-10-24(23)37-28/h4-5,7-14H,1-2,6,15-19H2,3H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWISNDDDCKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a complex molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies related to this compound.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the benzothiazole core and subsequent modifications to introduce the thieno[2,3-c]pyridine and sulfamoyl moieties. The detailed synthetic pathway is crucial for understanding its biological properties.
Research indicates that compounds similar to this compound exhibit inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) .
In Vitro Studies
In vitro assays demonstrated that this compound exhibits low micromolar activity against APE1. It was shown to potentiate the cytotoxic effects of MMS in HeLa cell lines, leading to a hyperaccumulation of apurinic sites in treated cells . The structure-activity relationship studies revealed that modifications on the benzothiazole and thieno[2,3-c]pyridine rings significantly affect the potency of APE1 inhibition.
Study 1: APE1 Inhibition
A focused medicinal chemistry effort reported the synthesis and evaluation of various analogs of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide. These compounds showed promising results with single-digit micromolar inhibition against purified APE1 enzyme and enhanced cytotoxicity in HeLa cell extracts .
Study 2: ADME Profile
Another study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of related compounds after intraperitoneal administration in mice. The results indicated favorable pharmacokinetics with good plasma and brain exposure levels .
Structure-Activity Relationship (SAR)
The SAR analysis highlighted that modifications at specific positions on the benzothiazole and tetrahydrothieno[2,3-c]pyridine structures could enhance biological activity. For instance:
- Benzothiazole Substituents : Variations in substituents on the benzothiazole ring significantly influenced APE1 inhibitory activity.
- Thieno[2,3-c]pyridine Modifications : Alterations in the ethyl group on the thieno[2,3-c]pyridine ring affected both potency and selectivity towards cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differences are summarized below:
- Sulfamoyl vs. Acetamide : The diallylsulfamoyl group in the target compound provides π-electron density from the allyl groups, which may enhance interactions with APE1’s charged active site. In contrast, the acetamide in Compound 3 lacks such electronic effects but offers simpler metabolic pathways .
Biochemical Activity
- APE1 Inhibition: Compound 3 exhibits µM-range IC50 values (10–50 µM) against purified APE1 and enhances temozolomide cytotoxicity in HeLa cells .
Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration
- Compound 3 demonstrates favorable brain exposure in mice, critical for targeting gliomas . The target compound’s diallyl group, with higher lipophilicity (LogP ~3.5 vs. ~2.8 for diethyl), may further enhance BBB penetration but risks increased plasma protein binding .
Therapeutic Potential
- Glioma Applications : Elevated APE1 activity in gliomas necessitates inhibitors with robust brain penetration. The target compound’s structural features position it as a candidate for combination therapy with temozolomide or radiation.
- Synergy with Alkylating Agents : Like Compound 3, the target compound is expected to sensitize cancer cells to alkylating agents by disrupting DNA repair pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
